2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

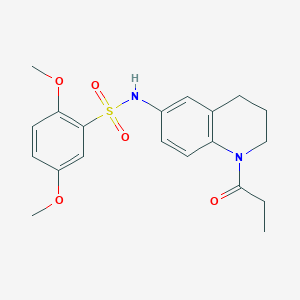

This compound features a 2,5-dimethoxy-substituted benzene sulfonamide core linked to a 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl moiety.

Properties

IUPAC Name |

2,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-20(23)22-11-5-6-14-12-15(7-9-17(14)22)21-28(24,25)19-13-16(26-2)8-10-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQVNFJNZJOEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydroquinoline moiety, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of an appropriate aldehyde with an amine, followed by cyclization.

The next step involves the introduction of the propanoyl group through an acylation reaction. This can be done using propanoyl chloride in the presence of a base such as pyridine. The final step is the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydroquinoline moiety can participate in π-π interactions. These interactions can alter the conformation and function of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues: NBOMe and 2C Series

Key Structural Differences :

- NBOMe Compounds (e.g., 25H-NBOMe, 25I-NBOMe): These phenethylamine derivatives share the 2,5-dimethoxybenzene motif but replace the sulfonamide-tetrahydroquinoline moiety with an N-(2-methoxyphenyl)methyl group. Substitutions at the 4-position (e.g., iodine, bromine) modulate receptor affinity and potency .

- 2C Series (e.g., 2C-B, 2C-I): Lacking the tetrahydroquinoline and sulfonamide components, these simpler phenethylamines rely on halogen substitutions (Br, I) at the 4-position for serotonin receptor (5-HT2A) activation .

Pharmacological Comparison :

| Parameter | Target Compound (Propanoyl-THQ-Sulfonamide) | 25I-NBOMe | 2C-B |

|---|---|---|---|

| Core Structure | Sulfonamide + tetrahydroquinoline | Phenethylamine | Phenethylamine |

| Substituents | 2,5-dimethoxy; propanoyl | 4-iodo; 2,5-dimethoxy | 4-bromo; 2,5-dimethoxy |

| Tested Doses (Mice) | Not reported | 0.001–10 mg/kg | 0.1–10 mg/kg |

| Receptor Target | Inferred: 5-HT2A (structural analogy) | 5-HT2A agonist | 5-HT2A agonist |

| Potency | Unknown (structural features suggest moderate) | High (ED50 ~0.01 mg/kg) | Moderate (ED50 ~1 mg/kg) |

Notes: NBOMe compounds exhibit higher potency than 2C derivatives due to enhanced receptor binding from the N-benzyl moiety .

Sulfonamide Derivatives

Example: N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2,5-Dimethylbenzene-1-Sulfonamide (PubChem CID analog)

- Structural Contrast: Replaces the propanoyl group with a benzoyl moiety and substitutes methyl for methoxy groups on the benzene ring.

- Implications: Lipophilicity: Benzoyl increases hydrophobicity vs. Electron Effects: Methyl groups (electron-donating) vs. methoxy (stronger electron-donating) alter electronic distribution, affecting receptor binding .

Research Findings and Gaps

- NBOMe/2C Series : Dose-response studies in mice (0.001–10 mg/kg) show sensorimotor and locomotor effects, with 25I-NBOMe being the most potent . The target compound’s absence from these studies limits direct potency comparisons.

- Sulfonamide Derivatives : emphasizes the role of NH group proton signals (10.52–11.42 ppm in ¹H-NMR) for characterizing sulfonamide intermediates, a method applicable to verifying the target compound’s purity .

Biological Activity

2,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound that falls under the category of sulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a benzene sulfonamide moiety linked to a tetrahydroquinoline derivative. This structural configuration is significant as it influences the biological interactions and efficacy of the compound.

| Property | Value |

|---|---|

| IUPAC Name | 2,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |

| Molecular Formula | C₁₈H₁₉N₃O₄S |

| Molecular Weight | 357.42 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to 2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide demonstrated significant inhibition against various bacterial strains. The mechanism is believed to involve the inhibition of folate synthesis pathways in bacteria .

Cardiovascular Effects

Sulfonamides have been investigated for their effects on cardiovascular health. One study evaluated the impact of benzene sulfonamide derivatives on perfusion pressure in isolated rat hearts. Results suggested that these compounds could modulate coronary resistance and perfusion pressure through calcium channel inhibition . The specific effects of 2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide on cardiovascular parameters remain to be fully elucidated.

Anticancer Potential

The anticancer properties of sulfonamide derivatives have garnered attention. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptotic markers . The specific efficacy of 2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide in cancer models needs further investigation.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several sulfonamide derivatives against common pathogens. The results indicated that compounds with similar structures to 2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .

Cardiovascular Research

In an experimental model using isolated rat hearts, various doses of benzene sulfonamide derivatives were administered to observe changes in perfusion pressure. The results demonstrated a dose-dependent effect on coronary resistance and suggested potential therapeutic implications for managing conditions like hypertension .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

- Methodology : A multi-step synthesis is typically employed. Begin with the sulfonation of 2,5-dimethoxybenzene, followed by coupling with 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine via nucleophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product. Key intermediates should be verified using -NMR and LC-MS to ensure regioselectivity and purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- -NMR : Confirm methoxy groups (δ ~3.8 ppm), sulfonamide protons (δ ~7.5-8.0 ppm), and tetrahydroquinoline backbone (δ ~1.5-3.0 ppm).

- LC-MS : Verify molecular ion peak ([M+H]) matching the theoretical molecular weight.

- FT-IR : Identify sulfonamide S=O stretching (1350-1150 cm) and amide C=O (1650 cm) .

Q. What are the stability considerations for long-term storage?

- Methodology : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Avoid exposure to moisture and oxidizing agents. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the sulfonamide group as a pharmacophore. Validate predictions with SPR (Surface Plasmon Resonance) assays to measure binding kinetics (, ) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

- Methodology :

- Hypothesis Testing : Compare metabolic activity (MTT assay) in primary vs. cancer cell lines.

- Mechanistic Studies : Use RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways).

- Table : Example cytotoxicity

| Cell Line | IC (μM) | Assay Type |

|---|---|---|

| HeLa | 12.3 ± 1.2 | MTT |

| HEK293 | >50 | MTT |

| A549 | 8.7 ± 0.9 | SRB |

Q. How to optimize crystallization conditions for X-ray diffraction studies?

- Methodology : Screen solvents (e.g., DMSO/water mixtures) and additives (e.g., PEG 4000) using vapor diffusion. Analyze crystal quality via diffraction resolution (<2.0 Å recommended). Use SHELX suite for structure refinement .

Q. What protocols assess metabolic stability in hepatic microsomes?

- Methodology : Incubate compound with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life () using first-order kinetics .

Safety and Compliance

Q. What safety precautions are critical during in vivo studies?

- Methodology : Follow OECD/ICH guidelines for acute toxicity (LD) testing. Use PPE (gloves, goggles) and fume hoods during handling. Dispose of waste via certified hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.